chemical structure and properties of 3-(2,4-Dioxoimidazolidin-1-yl)alanine
chemical structure and properties of 3-(2,4-Dioxoimidazolidin-1-yl)alanine
An In-Depth Technical Guide to 3-(2,4-Dioxoimidazolidin-1-yl)alanine: Structural Dynamics and Application in Antiviral Peptidomimetics
Executive Summary
The rational design of direct-acting antivirals relies heavily on the precise manipulation of non-natural amino acids to exploit highly conserved viral targets. 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS: 95657-12-8), also known as hydantoin-1-alanine or (S)-2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid, has emerged as a critical structural motif in modern medicinal chemistry[1][2]. Functioning as a quisqualic acid analog and a sophisticated glutamine surrogate, this compound is strategically deployed in the P1 position of peptidomimetic inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[3][4].
This whitepaper provides a comprehensive analysis of the chemical properties, structural causality, and synthetic integration of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, specifically focusing on its role in next-generation Mpro inhibitors such as GC373-Hyd[4].
Chemical Structure and Physicochemical Properties
At its core, 3-(2,4-Dioxoimidazolidin-1-yl)alanine consists of an L-alanine backbone where the β -carbon is covalently linked to the N1 position of a 2,4-dioxoimidazolidine (hydantoin) ring.
The Bioisosteric Rationale
In the context of viral protease inhibitors, the S1 subsite of coronaviral Mpro enzymes exhibits a strict preference for glutamine residues[5]. First-generation inhibitors, such as GC373 and the FDA-approved nirmatrelvir (Paxlovid), utilize a γ -lactam (pyrrolidone) ring to mimic the glutamine side chain[5][6]. However, substituting the pyrrolidone ring with a hydantoin moiety (via 3-(2,4-Dioxoimidazolidin-1-yl)alanine) introduces a secondary amine (NH) into the ring system[4][6].
Causality in Design: This structural modification serves two critical purposes:
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Enhanced Hydrogen Bonding: The additional NH acts as a potent hydrogen bond donor, altering the interaction network with key S1 pocket residues (specifically His163, Phe140, and Glu166), potentially increasing binding stability[4][6].
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Metabolic Resilience & Solubility: The hydantoin ring alters the topological polar surface area (TPSA) and dipole moment of the molecule, improving aqueous solubility and providing a distinct metabolic profile compared to traditional lactam-based surrogates[7].
Quantitative Physicochemical Profile
Table 1: Fundamental Properties of 3-(2,4-Dioxoimidazolidin-1-yl)alanine
| Property | Value / Description |
| IUPAC Name | (2S)-2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid |
| CAS Registry Number | 95657-12-8 |
| Molecular Formula | C6H9N3O4 |
| Molecular Weight | 187.15 g/mol |
| H-Bond Donors | 3 (Amine, Carboxylic acid, Hydantoin NH) |
| H-Bond Acceptors | 5 (Carbonyl oxygens, Hydantoin N1) |
| Primary Application | P1 Glutamine surrogate in Mpro peptidomimetics |
Pharmacological Application: SARS-CoV-2 Mpro Inhibition
The integration of 3-(2,4-Dioxoimidazolidin-1-yl)alanine into the GC373 scaffold yields GC373-Hyd , a novel peptidomimetic that targets the highly conserved Cys145 catalytic residue of SARS-CoV-2 Mpro[4][5].
Mechanism of Action
The inhibition of Mpro by GC373-Hyd is a two-step process governed by structural recognition and covalent trapping:
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Recognition (The P1 Surrogate): The 3-(2,4-Dioxoimidazolidin-1-yl)alanine moiety inserts deeply into the S1 pocket. The hydantoin ring forms a rigid hydrogen-bonding network with the imidazole ring of His163 and the backbone of Glu166[4][6].
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Covalent Trapping (The Warhead): Once anchored, the electrophilic aldehyde warhead at the C-terminus of the inhibitor is positioned in optimal proximity to Cys145. The thiolate of Cys145 executes a nucleophilic attack on the aldehyde carbon, forming a reversible, yet highly stable, hemithioacetal complex that halts viral polyprotein cleavage[5][8].
Figure 1: Mechanistic workflow of SARS-CoV-2 Mpro inhibition by the GC373-Hyd peptidomimetic.
Comparative Efficacy Data
Table 2: Comparative Analysis of P1 Glutamine Surrogates in Mpro Inhibitors
| Inhibitor | P1 Surrogate Moiety | Electrophilic Warhead | Mpro Binding Affinity / Efficacy Context |
| GC373 | γ -Lactam (Pyrrolidone) | Aldehyde | IC50 ~ 0.40 μ M (Potent baseline)[5] |
| GC373-Hyd | Hydantoin (2,4-Dioxoimidazolidine) | Aldehyde | Micromolar inhibition; enhanced solubility[4][7] |
| Nirmatrelvir | γ -Lactam (Pyrrolidone) | Nitrile | Nanomolar IC50; forms thioimidate adduct[6] |
Experimental Protocol: Synthesis and Validation of GC373-Hyd
The synthesis of GC373-Hyd from its non-natural amino acid precursor requires precise control over oxidation states. The final step—converting the alcohol precursor to the active aldehyde—is notoriously difficult because aldehydes containing the hydantoin moiety are highly unstable, prone to acid/base-catalyzed condensation, and susceptible to epimerization at the α -chiral center[3][4].
To ensure a self-validating system , we employ a highly controlled Swern oxidation followed immediately by in vitro functional validation (FRET assay), bypassing traditional, loss-inducing purification steps[4][9].
Step-by-Step Methodology: Swern Oxidation to GC373-Hyd
Rationale: Swern oxidation is chosen over Dess-Martin periodinane or Jones reagent because it operates at cryogenic temperatures (-78 °C), which strictly suppresses the over-oxidation to carboxylic acids and prevents the racemization of the delicate 3-(2,4-dioxoimidazolidin-1-yl)alanine stereocenter[4].
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System Preparation: Purge a dry, round-bottom flask with Argon. Add anhydrous Tetrahydrofuran (THF, 200 μ L) and Dimethyl Sulfoxide (DMSO, 50 μ L, 0.70 mmol, 8 eq.). Cool the mixture to -78 °C using a dry ice/acetone bath[4].
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Activation of DMSO: Dropwise, add oxalyl chloride (50 μ L, 0.35 mmol, 4 eq.) while maintaining rigorous stirring. Causality: This generates the highly electrophilic dimethylchlorosulfonium ion intermediate. Allow to stir for 30 minutes at -78 °C[4].
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Substrate Addition: Dissolve the precursor, benzyl (1-((1-(2,4-dioxoimidazolidin-1-yl)-3-hydroxypropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (37 mg, 0.09 mmol, 1 eq.), in 1 mL of anhydrous THF. Add this solution dropwise to the activated DMSO mixture. Stir at -78 °C for 1 hour[4].
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Base Addition and Quenching: Add Triethylamine (TEA, 98 μ L, 0.70 mmol, 8 eq.) dropwise. Causality: TEA neutralizes the reaction and facilitates the final elimination step to form the aldehyde. Gradually warm the reaction to -30 °C over 30 minutes, hold for 1 hour, then warm to 0 °C. Quench immediately with 2 mL of saturated ammonium chloride solution to prevent base-catalyzed condensation of the newly formed GC373-Hyd[4].
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Self-Validation via Pre-Steady-State Kinetics: Because the resulting GC373-Hyd aldehyde is transient[3], do not subject it to aggressive silica gel chromatography. Instead, immediately thaw a small aliquot and subject it to a Förster resonance energy transfer (FRET) enzymatic assay.
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Validation Metric: Pre-incubate SARS-CoV-2 Mpro (2.5 μ M) with the crude GC373-Hyd extract for 15 minutes at 4 °C. Utilize a stopped-flow instrument to mix the complex with a FRET-S peptide substrate. A suppressed initial slope of the FRET signal confirms the successful generation of the active aldehyde warhead and validates the structural integrity of the hydantoin P1 surrogate[9][10].
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References
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Makhin, A., et al. "Improved synthesis of two quisqualic acid analogs containing hydantoin and imidazolidinone moieties." Chemistry of Heterocyclic Compounds, 2024.[Link]
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Kuznetsova, A. A., et al. "Design and In Vitro Evaluation of Novel GC373-like SARS-CoV-2 Main Protease Inhibitors." MDPI, 2026.[Link]
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Vuong, W., et al. "Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication." Nature Communications, 2020.[Link]
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Gao, Y., et al. "A Structural Comparison of Oral SARS-CoV-2 Drug Candidate Ibuzatrelvir Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV." JACS Au, 2024.[Link]
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